

# Theoretical Examination of Nitrosyl Iodide Isomers: A Computational Chemistry Perspective

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Compound of Interest		
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### **Abstract**

Nitrosyl iodide (INO) and its corresponding isomers represent a fascinating case study in computational chemistry, with significant implications for understanding atmospheric and inorganic reaction mechanisms. This technical guide provides an in-depth analysis of the theoretical existence and stability of various [INO] isomers, drawing upon high-level ab initio electronic structure calculations. Through a comprehensive review of existing literature, this document summarizes the geometric parameters, relative stabilities, and vibrational frequencies of key isomers. Detailed computational methodologies are presented to ensure reproducibility and to provide a framework for future research. Furthermore, logical relationships and potential isomerization pathways are visualized using graph diagrams, offering a clear conceptual map of the nitrosyl iodide potential energy surface. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the structural and energetic landscape of small, reactive nitrogen-iodine-oxygen species.

## Introduction

The study of small, reactive molecules containing nitrogen and halogen oxides is of fundamental importance in atmospheric chemistry and has implications for various industrial processes. Among these, the nitrosyl halides (XNO, where X is a halogen) have been the subject of numerous experimental and theoretical investigations. While the lighter nitrosyl



halides (FNO, CINO, BrNO) are well-characterized, **nitrosyl iodide** (INO) and its potential isomers have remained more elusive, primarily due to their inherent instability.

Recent advances in computational chemistry have provided powerful tools to explore the potential energy surfaces of such reactive species, allowing for the prediction of their structures, stabilities, and spectroscopic properties. This guide focuses on the theoretical investigation of **nitrosyl iodide** isomers, providing a detailed summary of the key findings from ab initio studies. We will primarily focus on the work of Papayannis and Kosmas, who have conducted extensive computational studies on halogen nitrites and their isomers.[1][2][3]

# **Theoretically Characterized Isomers of [INO]**

Computational studies have identified several stable minima on the [INO] potential energy surface. The most significant of these are **nitrosyl iodide** (INO), iodo-nitrene (ION), and the nitryl halide isomer, iodonitrite (IONO), which exists in cis and trans conformations.

## **Nitrosyl Iodide (INO)**

**Nitrosyl iodide** is the conventional and most stable isomer. It possesses a bent structure with the iodine atom bonded to the nitrogen atom.

## **lodo-nitrene (ION)**

lodo-nitrene represents a linkage isomer of INO where the iodine atom is bonded to the oxygen atom. Theoretical calculations are essential to predict its properties as it is highly reactive.

## **Iodonitrite (IONO)**

lodonitrite exists as two conformers, cis-IONO and trans-IONO, with the cis form being the more stable of the two. These isomers feature an I-O-N-O atomic arrangement.

# **Computational Methodologies**

The theoretical data presented in this guide are primarily derived from high-level ab initio calculations. Understanding the computational protocols is crucial for interpreting the results and for designing future studies.

### **Ab Initio Calculations**



The primary computational work cited in this guide, by Papayannis and Kosmas, employed Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with the B3LYP functional.[1][2][3]

- Basis Sets: For the iodine atom, the relativistic effective core potential (RECP) of Stevens et al. (CEP-121G) was used, augmented with two f-polarization functions and one gpolarization function. For nitrogen and oxygen atoms, the 6-311+G(3df) basis set was employed.
- Geometry Optimization: Full geometry optimizations were performed to locate the stationary points on the potential energy surface corresponding to the different isomers.
- Vibrational Frequencies: Harmonic vibrational frequency calculations were carried out at the
  optimized geometries to confirm that they represent true minima (no imaginary frequencies)
  and to provide theoretical infrared spectra for potential experimental identification.
- Energy Calculations: Single-point energy calculations were performed at higher levels of theory, such as Coupled Cluster with single and double and perturbative triple excitations (CCSD(T)), to obtain more accurate relative energies between the isomers.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data obtained from theoretical studies of **nitrosyl iodide** isomers.

**Table 1: Calculated Geometries of [INO] Isomers** 

Isomer	Method	I-N/I-O Bond Length (Å)	N-O Bond Length (Å)	I-N-O/I-O-N Angle (°)
INO	MP2	2.155	1.166	114.8
ION	MP2	1.996	1.258	109.9
cis-IONO	MP2	2.035	1.185 (N-O), 1.423 (O-N)	111.9 (I-O-N)
trans-IONO	MP2	1.996	1.189 (N-O), 1.401 (O-N)	107.1 (I-O-N)



Data sourced from Papayannis and Kosmas (2006).[3]

**Table 2: Calculated Relative Energies of [INO] Isomers** 

Isomer	Method	Relative Energy (kcal/mol)
INO	CCSD(T)	0.0
ION	CCSD(T)	25.8
cis-IONO	CCSD(T)	15.2
trans-IONO	CCSD(T)	17.5

Data sourced from Papayannis and Kosmas (2006) and adjusted relative to the most stable isomer, INO.

**Table 3: Calculated Harmonic Vibrational Frequencies of** 

[INO] Isomers

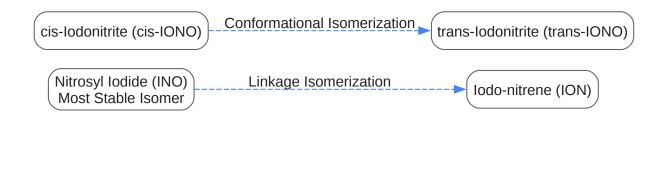
Isomer	Method	ν1 (cm <sup>-1</sup> )	ν2 (cm <sup>-1</sup> )	ν3 (cm <sup>-1</sup> )
INO	MP2	1795 (N-O stretch)	485 (I-N-O bend)	255 (I-N stretch)
ION	MP2	1250 (N-O stretch)	520 (I-O-N bend)	310 (I-O stretch)
cis-IONO	MP2	1680 (N=O stretch)	950 (O-N stretch)	620 (I-O-N bend)
trans-IONO	MP2	1670 (N=O stretch)	980 (O-N stretch)	650 (I-O-N bend)

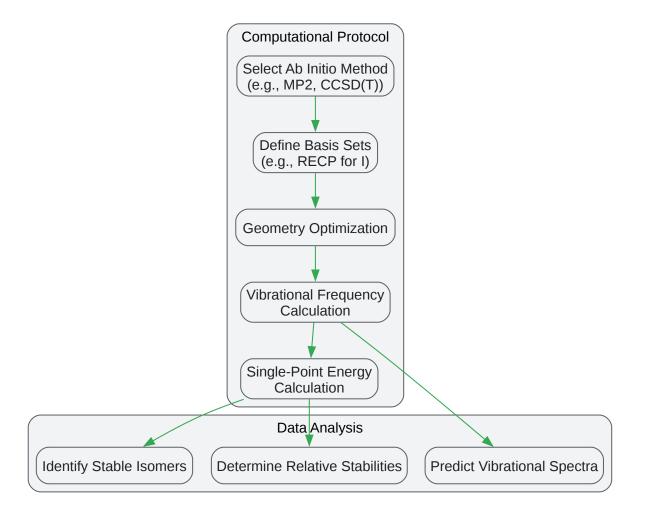
Data sourced from Papayannis and Kosmas (2006).[3]

# **Visualization of Isomeric Relationships**

The following diagrams illustrate the logical relationships between the theoretically characterized isomers of **nitrosyl iodide**.







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